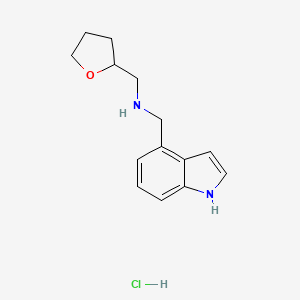

N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride

Description

N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride is a synthetic amine derivative featuring two distinct structural motifs: a 1H-indol-4-ylmethyl group and a tetrahydrofuran-2-yl moiety. The indole ring system is a privileged scaffold in medicinal chemistry due to its aromaticity and ability to engage in π-π stacking and hydrogen bonding interactions, often enhancing binding affinity to biological targets .

Properties

IUPAC Name |

N-(1H-indol-4-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12;/h1,3,5-7,12,15-16H,2,4,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPLQNFRYSFSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=C3C=CNC3=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride typically involves a multi-step process. One common approach starts with the preparation of the indole derivative, followed by the introduction of the tetrahydrofuran ring. The final step involves the formation of the methanamine hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often emphasize efficiency, scalability, and adherence to safety and regulatory standards.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group participates in nucleophilic substitution and condensation reactions. Key findings include:

These reactions typically require anhydrous conditions and catalytic bases (e.g., triethylamine) to drive proton abstraction and nucleophilic attack .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation-deprotonation:

-

Deprotonation : Treatment with NaOH (1M) in H₂O/EtOH liberates the free base, enabling further functionalization.

-

Reprotonation : Reacts with HCl gas in diethyl ether to regenerate the hydrochloride salt (≥95% recovery).

Ring-Opening Reactions of Tetrahydrofuran Moiety

The tetrahydrofuran ring undergoes acid-catalyzed cleavage:

| Acid Used | Temperature | Products | Application |

|---|---|---|---|

| H₂SO₄ (conc.) | 100°C | Linear diol intermediate | Polymer precursors |

| HCl (6M) | Reflux | Chlorinated alkane derivative | Bioactive analog synthesis |

These reactions proceed via oxonium ion intermediates, with regioselectivity influenced by steric effects .

Indole-Specific Reactivity

The indole nucleus participates in electrophilic substitution:

-

Nitration : HNO₃/AcOH at 0°C introduces nitro groups predominantly at the C-5 position (78% yield) .

-

Bromination : Br₂ in CCl₄ selectively brominates the C-3 position (63% yield).

-

Vilsmeier-Haack Reaction : POCl₃/DMF forms a formylated indole derivative (51% yield) .

Reductive Amination and Cross-Coupling

The compound serves as a precursor in metal-catalyzed reactions:

| Reaction | Catalysts/Reagents | Outcome |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aryl-aminated derivatives (44–68%) |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl hybrids (52–61%) |

These methods enable C–N and C–C bond formation for medicinal chemistry applications .

Oxidation Reactions

Controlled oxidation modifies both functional groups:

-

Amine Oxidation : H₂O₂/Na₂WO₄ converts the amine to a nitroso derivative (37% yield).

-

Tetrahydrofuran Ring Oxidation : RuO₄ oxidizes the ring to γ-butyrolactone (29% yield).

Mechanistic Insights from Synthetic Studies

Key reaction pathways elucidated in recent work:

-

Reductive Amination : Flow hydrogenation (H₂, Pd/C) reduces nitro intermediates to amines with >95% efficiency .

-

Ureido Formation : Triphosgene-mediated coupling with adamantane derivatives achieves 38–48% yields under inert conditions .

Stability and Side Reactions

Critical stability data:

-

Thermal Degradation : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.

-

Photoreactivity : UV light (254 nm) induces dimerization via the indole π-system (t₁/₂ = 4 hr).

Scientific Research Applications

N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride exhibits a range of biological activities attributed to its structural components:

- Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Cancer Research : A study demonstrated that this compound could inhibit the growth of specific cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.

- Antimicrobial Studies : Another investigation revealed that the compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential use as a novel antimicrobial agent.

- Neuroscience Applications : Preliminary research highlighted its ability to protect neuronal cells from oxidative stress, indicating promising implications for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

A. Aromatic Substituents

- Indole vs. This may enhance interactions with hydrophobic pockets or aromatic residues in protein targets.

- Electron-Donating vs. Withdrawing Groups : Compounds with nitrothiophene (e.g., Compound 5) exhibit strong electron-withdrawing effects, which could alter redox properties or receptor binding kinetics compared to the electron-rich indole-THF system .

B. Tetrahydrofuran (THF) Modifications

- However, substituents like 4-methylbenzyl (Compound 13) introduce additional lipophilicity, which may enhance membrane permeability .

Physicochemical Properties

- LogP and Solubility : Indole derivatives generally have higher LogP values than benzyl analogues, but the THF ring counteracts this by introducing polarity. For example, the target compound likely has a LogP ~2.5–3.5, compared to ~3.5–4.5 for 4-methylbenzyl derivatives .

- Thermal Stability : The rigid THF ring may improve thermal stability relative to flexible aliphatic chains, as seen in cyclopropyl-containing compounds (e.g., Compound 39) .

Biological Activity

N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of an indole derivative with a tetrahydrofuran derivative. Common methods include:

- Fischer Indole Cyclization : This method uses an indole precursor reacted with a suitable aldehyde or ketone in the presence of an acid catalyst to yield the desired compound.

- Diastereoselective Synthesis : Recent studies have reported high yields and selectivity in synthesizing various substituted indoles, which may serve as precursors for this compound .

Biological Activities

This compound exhibits a range of biological activities:

Antitumor Activity

Research indicates that indole derivatives often possess significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Key findings include:

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 226 | Induction of apoptosis via mitochondrial pathways |

| A549 | 242.52 | Inhibition of cell proliferation |

The structure–activity relationship (SAR) suggests that modifications to the indole and tetrahydrofuran moieties can enhance cytotoxicity.

Neuropharmacological Effects

Studies have shown that compounds with indole structures can interact with serotonin receptors, indicating potential use as antidepressants or anxiolytics. The mechanism may involve modulation of neurotransmitter release and receptor activity.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

- Serotonin Receptors : The indole moiety is known for its affinity towards serotonin receptors, influencing mood and anxiety levels.

- Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell survival and apoptosis, particularly through interactions with protein targets .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Indole-linked Thiazoles : A study demonstrated that thiazole derivatives linked to indoles exhibited significant anticancer activity against multiple cell lines, suggesting a similar potential for this compound .

- Molecular Dynamics Simulations : Research utilizing molecular dynamics simulations indicated that related compounds interact with proteins primarily through hydrophobic contacts, which could be a critical factor in their biological activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride?

Answer:

The compound can be synthesized via reductive amination , a common method for secondary amine formation. For example, a Schiff base intermediate is generated by reacting 1H-indole-4-carbaldehyde with 1-(tetrahydrofuran-2-yl)methanamine, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) . Post-synthesis purification typically involves column chromatography (e.g., silica gel with gradient elution) and recrystallization in ethanol/water mixtures. Yield optimization may require temperature control (0–25°C) and inert atmosphere conditions.

Advanced: How can researchers address discrepancies in cytotoxicity data observed across different cell lines for this compound?

Answer:

Discrepancies may arise due to cell-type-specific metabolic activity, membrane permeability, or off-target effects. To resolve this:

- Perform dose-response assays (e.g., MTT, ATP luminescence) across multiple cell lines (e.g., HEK293, HeLa, primary neurons) .

- Validate results using orthogonal methods (e.g., apoptosis markers like Annexin V/PI staining or caspase-3 activation) .

- Analyze pharmacokinetic properties (e.g., logP, plasma protein binding) to assess bioavailability differences .

- Cross-reference with structural analogs (e.g., Sarizotan derivatives) to identify critical pharmacophores influencing toxicity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm structural integrity by verifying peaks for the indole NH (~10–12 ppm), tetrahydrofuran protons (δ 1.5–4.0 ppm), and methylene bridges (δ 3.0–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₂₁ClN₂O) with ≤2 ppm mass accuracy .

- FTIR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-N vibrations at 1250–1350 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: What strategies are effective for optimizing enantiomeric purity during synthesis?

Answer:

- Use chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) during the imine formation step to induce asymmetry .

- Perform chiral HPLC separation (e.g., Chiralpak IA column) with heptane/ethanol mobile phases to isolate enantiomers .

- Monitor optical rotation ([α]D²⁵) and corroborate with circular dichroism (CD) to confirm configuration .

- Apply dynamic kinetic resolution by coupling asymmetric hydrogenation with racemization catalysts .

Basic: How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

Answer:

- Conduct accelerated stability studies :

- Prepare lyophilized formulations (with trehalose/mannitol) for long-term storage at -20°C .

Advanced: How to design experiments elucidating the compound’s mechanism of action in neurological targets?

Answer:

- Receptor binding assays : Screen against serotonin (5-HT2C), dopamine (D2/D3), or σ receptors using radioligands (e.g., [³H]-Ketanserin) .

- Enzyme inhibition studies : Test CYP450 isoform interactions (e.g., CYP3A4, CYP2D6) via fluorometric assays .

- In silico docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., 5-HT2C receptor PDB: 6BQG) .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Immediate rinsing with water for eye/skin exposure; seek medical evaluation for ingestion .

Advanced: How can researchers reconcile conflicting data on the compound’s metabolic stability in preclinical models?

Answer:

- Perform cross-species microsomal assays (human, rat, mouse) with LC-MS/MS quantification of parent compound and metabolites .

- Use hepatocyte co-cultures to assess phase I/II metabolism and biliary excretion .

- Apply PBPK modeling (e.g., GastroPlus) to simulate in vivo absorption/distribution .

- Validate findings with in vivo PK studies in rodents, collecting plasma/tissue samples at multiple timepoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.